4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the CAS Number: 1318945-19-5 . It has a molecular weight of 159.19 and is typically found as a powder .
Synthesis Analysis
The synthesis of this compound and its derivatives has been accomplished through various methods. For instance, one method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide, followed by a reaction with an appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H9N3/c1-2-6(1)8-7-3-4-10-9(7)12-5-11-8/h3-6H,1-2H2,(H,10,11,12) .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Scientific Research Applications
Crystallographic Insights
Haozhe Yang et al. (2014) studied a derivative, showcasing its crystal structure and the interactions within. This molecule forms a three-dimensional structure stabilized by hydrogen bonding, indicating potential applications in designing compounds with specific molecular interactions (Yang et al., 2014).
Antitumor and Antiviral Applications
Pavla Perlíková and Michal Hocek (2017) highlighted the significance of 7-deazapurine (pyrrolo[2,3‐d]pyrimidine) nucleosides in antitumor and antiviral nucleosides. These compounds have been found to exhibit potent cytostatic or cytotoxic effects, with applications in targeting cancer cells and viruses (Perlíková & Hocek, 2017).
Hoda Atapour-Mashhad et al. (2011) researched novel pyrrolo[2,3-d]pyrimidin-4-ones and their antitumor activity. These compounds showed promise as antiproliferative agents, suggesting their utility in chemotherapy (Atapour-Mashhad et al., 2011).
Dual Inhibition for Cancer Treatment
A. Gangjee et al. (2000) designed and synthesized compounds acting as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing their application as antitumor agents. This dual inhibition mechanism offers a novel approach to cancer therapy (Gangjee et al., 2000).
RNA Structure Probing
Rebecca A Tinsley and N. Walter (2006) explored Pyrrolo-C as a fluorescent probe for monitoring RNA secondary structure formation. This research points to applications in studying RNA structure and dynamics, crucial for understanding various biological processes (Tinsley & Walter, 2006).
Future Directions
4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer . Therefore, future research may focus on exploring its potential applications in drug development.
Properties
IUPAC Name |
4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-6(1)8-7-3-4-10-9(7)12-5-11-8/h3-6H,1-2H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSRWLKVTNRHNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=CNC3=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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